O-Desmethylverapamil (D-703)

Descripción general

Descripción

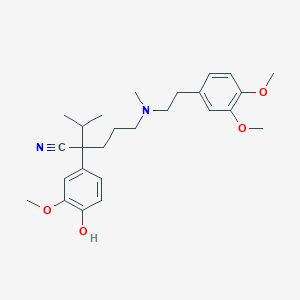

O-Desmethylverapamil (D-703) is a metabolite of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias . This compound belongs to the family of phenylbutylamines and is characterized by its unique chemical structure, which includes a methoxyphenyl group and a nitrile group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethylverapamil (D-703) typically involves the demethylation of Verapamil. This process can be achieved using various demethylating agents such as boron tribromide or aluminum chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of O-Desmethylverapamil (D-703) may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the demethylation reaction .

Análisis De Reacciones Químicas

Types of Reactions: O-Desmethylverapamil (D-703) undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Cardiovascular Research

- Mechanism of Action : O-Desmethylverapamil inhibits L-type calcium channels, leading to vasodilation and decreased cardiac contractility. This mechanism is crucial in managing conditions such as hypertension and arrhythmias .

- Clinical Studies : Clinical trials have indicated its effectiveness in treating supraventricular tachycardia and other arrhythmias by controlling heart rate and reducing myocardial oxygen demand .

2. Neuropharmacology

- Neuroprotective Effects : Research has shown that O-Desmethylverapamil may exert neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate calcium influx can help protect neurons from excitotoxicity associated with conditions like Alzheimer's disease .

- Pain Management : Preliminary studies suggest potential applications in pain management, particularly in neuropathic pain models, by altering calcium signaling pathways involved in pain transmission .

Table 1: Summary of Key Case Studies Involving O-Desmethylverapamil

Implications for Drug Development

O-Desmethylverapamil's unique pharmacological profile positions it as a candidate for further drug development:

- Combination Therapies : Its use in combination with other antihypertensive agents may enhance therapeutic efficacy while minimizing side effects associated with higher doses of single agents .

- New Formulations : Exploring novel delivery methods could improve patient compliance and therapeutic outcomes, especially in chronic conditions requiring long-term management.

Mecanismo De Acción

O-Desmethylverapamil (D-703) exerts its effects by inhibiting calcium ion influx through L-type calcium channels. This inhibition leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac contractility. The compound primarily targets the cardiovascular system, affecting both vascular smooth muscle cells and cardiac myocytes .

Comparación Con Compuestos Similares

Verapamil: The parent compound, used widely in clinical settings.

Diltiazem: Another calcium channel blocker with a similar mechanism of action.

Nifedipine: A dihydropyridine calcium channel blocker with distinct chemical properties

Uniqueness: O-Desmethylverapamil (D-703) is unique due to its specific metabolic pathway and its role as a metabolite of Verapamil. Unlike other calcium channel blockers, it provides insights into the metabolic fate of Verapamil and its pharmacological effects .

Actividad Biológica

O-Desmethylverapamil, also known as D-703, is a significant metabolite of verapamil, a well-known L-type calcium channel blocker used primarily for cardiovascular conditions. Understanding the biological activity of D-703 is crucial for evaluating its therapeutic potential and pharmacological profile.

Chemical Structure and Properties

O-Desmethylverapamil (D-703) has the molecular formula and is characterized by its structural modifications compared to its parent compound, verapamil. The compound's structure influences its biological activity and metabolism.

Metabolism and Pharmacokinetics

D-703 is formed through the O-demethylation of verapamil via cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP2C18. This metabolic pathway is essential for understanding how D-703 contributes to the overall pharmacological effects observed with verapamil. Approximately 70% of an administered dose of verapamil is excreted as metabolites, with D-703 being one of them .

Biological Activity

Mechanism of Action:

D-703 exhibits similar mechanisms to verapamil in that it inhibits L-type calcium channels, which are crucial in regulating vascular smooth muscle contraction and cardiac function. The binding affinity of D-703 to these channels is influenced by membrane potential and depolarizing stimuli, similar to its parent compound .

Pharmacological Effects:

Research indicates that D-703 retains some cardiovascular activity, although it is less potent than verapamil. It contributes approximately 20% of the cardiovascular effects associated with verapamil due to its ability to modulate calcium influx in cardiac and smooth muscle tissues .

Research Findings

Several studies have explored the pharmacological properties of D-703:

- Cardiovascular Studies:

- Case Studies:

- Comparative Analysis:

Data Table: Comparison of Metabolites

| Metabolite | Molecular Formula | Cardiovascular Activity | Metabolic Pathway |

|---|---|---|---|

| O-Desmethylverapamil (D-703) | C26H36N2O4 | ~20% of verapamil | CYP2C8, CYP2C9, CYP2C18 |

| Norverapamil | C25H34N2O4 | ~30% of verapamil | CYP3A4, CYP3A5 |

| D-617 | C24H32N2O3 | Minimal | CYP2C8 |

Propiedades

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(4-hydroxy-3-methoxyphenyl)-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-10-22(29)24(17-21)31-5)13-7-14-28(3)15-12-20-8-11-23(30-4)25(16-20)32-6/h8-11,16-17,19,29H,7,12-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKVZSXOMGNZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893313 | |

| Record name | alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67018-80-8 | |

| Record name | D-703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-703 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y85567OK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.